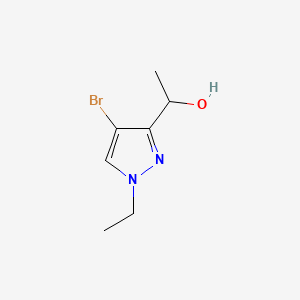
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H11BrN2O . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a hydroxyl group on the ethan-1-ol moiety, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall efficacy .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol include:
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may alter its reactivity and applications.
4-Bromo-1-ethyl-1H-pyrazole: Lacks the ethan-1-ol moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C7H11BrN2O |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
1-(4-bromo-1-ethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
QJDJIYZUAQIRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


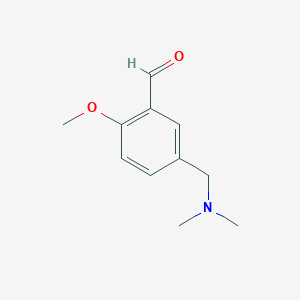

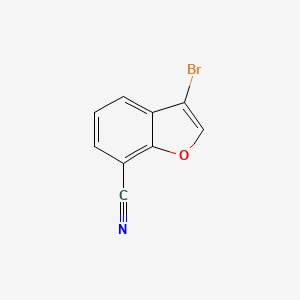
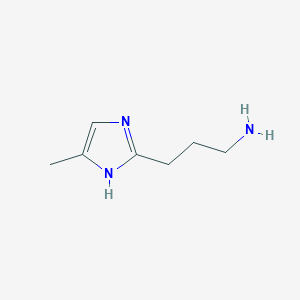

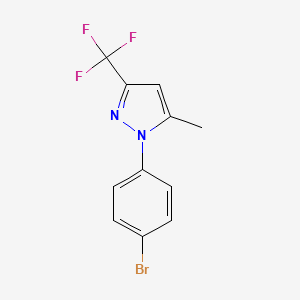
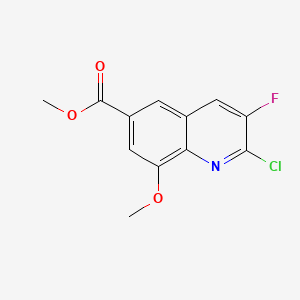
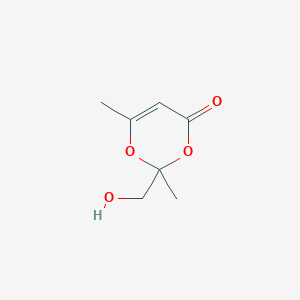
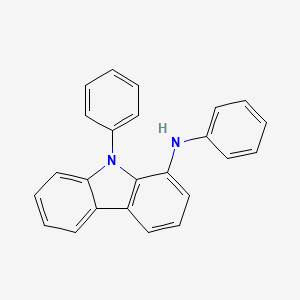
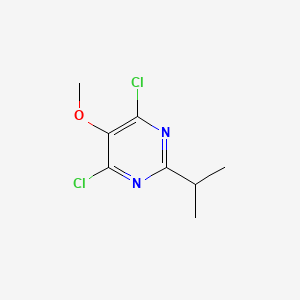

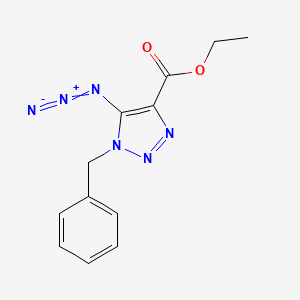
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
